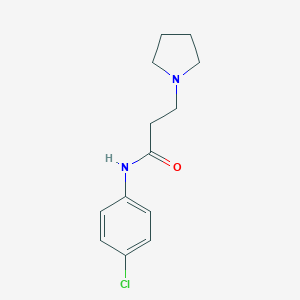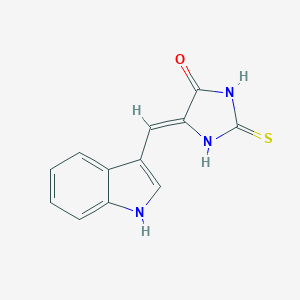
N,3-diphenyl-2-propenethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-diphenyl-2-propenethioamide, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPTA is a thioamide derivative of chalcone, which is a natural compound found in various plant species. DPTA has been synthesized using different methods, including the Claisen-Schmidt condensation, and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N,3-diphenyl-2-propenethioamide is not fully understood. However, studies have suggested that N,3-diphenyl-2-propenethioamide exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. N,3-diphenyl-2-propenethioamide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N,3-diphenyl-2-propenethioamide has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. N,3-diphenyl-2-propenethioamide has been shown to reduce oxidative stress and inflammation in various organs, including the brain, liver, and kidney. N,3-diphenyl-2-propenethioamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, N,3-diphenyl-2-propenethioamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
N,3-diphenyl-2-propenethioamide has several advantages for lab experiments, including its low toxicity and high solubility in water. N,3-diphenyl-2-propenethioamide is also relatively easy to synthesize, making it readily available for research purposes. However, N,3-diphenyl-2-propenethioamide has some limitations, including its instability in acidic conditions and its potential to form dimers or oligomers, which can affect its biological activity.
Future Directions
There are several future directions for N,3-diphenyl-2-propenethioamide research. One potential direction is to investigate the potential of N,3-diphenyl-2-propenethioamide as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to investigate the structure-activity relationship of N,3-diphenyl-2-propenethioamide and its derivatives to identify compounds with improved biological activity. Furthermore, the development of novel synthetic methods for N,3-diphenyl-2-propenethioamide and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.
Synthesis Methods
N,3-diphenyl-2-propenethioamide can be synthesized using different methods, including the Claisen-Schmidt condensation. This method involves the reaction of benzaldehyde and acetophenone in the presence of a base catalyst to form chalcone. The chalcone is then reacted with thioacetamide in the presence of a base catalyst to form N,3-diphenyl-2-propenethioamide. Other methods of synthesizing N,3-diphenyl-2-propenethioamide include the reaction of benzaldehyde and thiourea in the presence of a base catalyst.
Scientific Research Applications
N,3-diphenyl-2-propenethioamide has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. N,3-diphenyl-2-propenethioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N,3-diphenyl-2-propenethioamide has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N,3-diphenyl-2-propenethioamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
properties
Product Name |
N,3-diphenyl-2-propenethioamide |
|---|---|
Molecular Formula |
C15H13NS |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
(E)-N,3-diphenylprop-2-enethioamide |
InChI |
InChI=1S/C15H13NS/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H,16,17)/b12-11+ |
InChI Key |
AOHWPONOODGCAY-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=S)NC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)





![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)
